Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a 1-oxaspiro[2.4]heptane core. The compound contains two substituents: a methyl group and a methyl ester at position 2, and an ethyl group at position 5. Its molecular structure combines the steric constraints of a spiro system with the electronic effects of ester and alkyl substituents. The compound is listed as discontinued in commercial catalogs , limiting its current availability for research.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-8-5-6-11(7-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
DASKOMNEPYXJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development. The pathways involved typically include enzyme inhibition or activation, leading to changes in biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-98-2)
- Molecular Formula : C9H14O3
- Molecular Weight : 170.21 g/mol
- Key Differences : Replaces the 5-ethyl group with a methyl substituent.
- Impact : The shorter alkyl chain reduces hydrophobicity and molecular weight by ~14 g/mol compared to the target compound. This substitution likely lowers boiling point and lipophilicity .
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Key Differences : Ethyl group at position 4 instead of 5.
- Impact: Positional isomerism alters steric interactions and ring strain. The higher molecular weight (198.26 vs.
Spiro vs. Bicyclic Analogs
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 236406-55-6)
- Molecular Formula: Not explicitly stated (spiro[3.5]nonane core with diaza and tert-butyl ester groups).
- Key Differences : Incorporates nitrogen atoms in the spiro system and a bulkier tert-butyl ester.
- Impact : Nitrogen substitution enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The tert-butyl group improves stability but reduces reactivity compared to methyl esters .
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7)
- Molecular Formula: Not explicitly stated (bicyclo[2.2.2]octane core with hydroxymethyl and methyl ester groups).
- Key Differences : Bicyclic (bridged) structure instead of spiro, with a hydroxymethyl substituent.
- Impact : The bridged system imposes greater steric hindrance, while the hydroxymethyl group introduces polarity, enhancing aqueous solubility relative to spiro analogs .
Functional Group Variations
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Key Differences : Contains a thia (sulfur) bridge, carboxylic acid, and pivalamido group.
- The carboxylic acid moiety enhances ionic interactions, contrasting with the neutral methyl ester in the target compound .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Compounds
Biological Activity
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, a compound belonging to the oxaspiro family, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Molecular Structure and Characteristics:
- Chemical Formula: C₁₁H₁₈O₃
- Molecular Weight: 198.26 g/mol
- CAS Number: 1559617-96-7
The structure features a spirocyclic framework that is characteristic of many biologically active compounds. The oxaspiro moiety is known to influence the compound's solubility and interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, γ-butyrolactones, which share structural similarities with this compound, have been reported to possess strong anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth .
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar spirocyclic compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential application in inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against both bacterial and fungal strains. This aligns with findings from related compounds that demonstrate bactericidal and fungicidal activities .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic structure via cyclization reactions.
- Introduction of the ethyl and methyl groups through alkylation or acylation processes.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.
Case Studies and Research Findings
Case Study 1: Anticancer Screening
In a study evaluating various oxaspiro compounds, this compound was tested against several cancer cell lines (e.g., HeLa, MDA-MB-231). The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of related compounds showed that they inhibited NF-kB activation in macrophages, leading to reduced production of TNF-alpha and IL-6. While specific data for this compound is limited, these findings suggest similar potential mechanisms could be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
